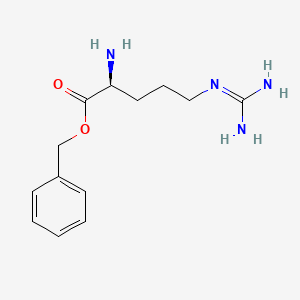

Benzyl L-argininate

Description

Benzyl L-argininate is an ester derivative of the amino acid L-arginine, where the carboxyl group is esterified with benzyl alcohol. This modification enhances its lipophilicity, improving membrane permeability and bioavailability compared to free L-arginine . Its stability and solubility profile make it suitable for topical and oral delivery systems .

Properties

IUPAC Name |

benzyl 2-amino-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c14-11(7-4-8-17-13(15)16)12(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H4,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCSSJKVVXQJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972637 | |

| Record name | Benzyl argininate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57177-89-6 | |

| Record name | Benzyl L-argininate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057177896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl argininate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl L-argininate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Mechanism

-

Substrates : L-arginine, benzyl alcohol.

-

Catalyst : p-Toluenesulfonic acid (PTSA) or hydrochloric acid.

-

Solvent : Cyclohexane or toluene for azeotropic water removal.

-

Temperature : Reflux (80–110°C).

The mechanism proceeds via protonation of the carboxylic acid, nucleophilic attack by benzyl alcohol, and water elimination. Cyclohexane is preferred over toluene due to reduced racemization (0.5–0.6% vs. 5–10%).

Key Advantages:

Carbobenzoxylation and Silylation

This method, detailed in patents and classical peptide chemistry literature, introduces protecting groups to arginine’s guanidino and α-amino functionalities before esterification.

Stepwise Synthesis:

-

Protection of Guanidino Group :

-

Silylation of α-Amino Group :

-

Esterification :

Data Table 1: Comparison of Carbobenzoxylation Methods

| Protecting Group | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Benzyl carbonate | DMF | 72 | 78 | 95 |

| p-Methoxybenzyl | DMF | 60 | 85 | 97 |

| Benzyl chloride | Alkaline H₂O | 48 | 65 | 90 |

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis streamlines the synthesis of N-benzyloxycarbonyl (Cbz) arginine derivatives, which are precursors to this compound.

Protocol:

-

Reagents : Benzyl chloroformate, aqueous NaOH.

-

Conditions : Biphasic system (water/ethyl acetate), 25–40°C.

PTC facilitates the migration of reactive intermediates across phases, minimizing hydrolysis and side reactions.

Advantages:

Enzymatic Polymerization

Papain and other proteases catalyze the polymerization of amino acid esters, offering an eco-friendly alternative.

Process:

Key Insight:

The benzyl ester group enhances substrate affinity for papain’s active site, enabling efficient polymerization despite arginine’s bulky side chain.

Industrial-Scale Hydrogenation

Patents describe hydrogenation routes for benzyl-protected amino acids, adaptable to L-argininate synthesis.

Example: 4-Benzyl L-Aspartate Synthesis

-

Substrate : N-Tosyl-4-benzyl aspartate.

-

Catalyst : Pd/C (5% w/w).

-

Conditions : H₂ (2.3 L), 50°C, 6 hours.

Racemization Control

Racemization remains a critical challenge. Key findings include:

Data Table 2: Racemization Under Different Conditions

| Solvent | Temperature (°C) | Racemization (%) |

|---|---|---|

| Cyclohexane | 80 | 0.5 |

| Toluene | 110 | 5.0 |

| DMF | 70 | 1.2 |

Comparative Analysis of Methods

Data Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Fischer–Speier | 82–96 | 95 | High | Low |

| Carbobenzoxylation | 70–85 | 97 | Moderate | High |

| Phase-Transfer | 90–97 | 98 | High | Moderate |

| Enzymatic | 60–75 | 90 | Low | High |

Chemical Reactions Analysis

Types of Reactions: Benzyl L-argininate undergoes various chemical reactions, including:

Hydrolysis: Both acidic and basic hydrolysis can convert arginine benzyl ester back to arginine and benzyl alcohol.

Oxidation and Reduction: These reactions can modify the ester group or the guanidine moiety of arginine.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Acidic Hydrolysis: Typically involves strong acids like hydrochloric acid under reflux conditions.

Basic Hydrolysis (Saponification): Uses bases like sodium hydroxide or potassium hydroxide.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like lithium aluminum hydride for ester reduction.

Major Products:

Hydrolysis Products: Arginine and benzyl alcohol.

Oxidation Products: Depending on the conditions, various oxidized forms of arginine benzyl ester.

Reduction Products: Primary alcohols from ester reduction.

Scientific Research Applications

Benzyl L-argininate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for arginine in peptide synthesis.

Biology: Serves as a substrate in enzymatic studies, particularly for proteases like trypsin.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of arginine benzyl ester primarily involves its hydrolysis to release arginine and benzyl alcohol. Arginine plays a crucial role in various biological processes, including protein synthesis, nitric oxide production, and immune function. The esterification with benzyl alcohol can modulate the solubility and stability of arginine, enhancing its utility in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Key Structural and Functional Differences

Key Observations :

- This compound and Benzoyl-L-alanyl-L-arginine both incorporate arginine but differ in linkage (ester vs. amide). The ester group in this compound enhances hydrolysis susceptibility, enabling controlled release of L-arginine in physiological conditions .

- The nitroanilide derivative (N-a-benzoyl-L-arginine-4-nitroanilide) is designed for spectrophotometric detection in enzyme assays, unlike this compound, which focuses on therapeutic delivery .

Pharmacokinetic and Stability Profiles

Table 2: Stability and Metabolic Pathways

Key Observations :

Functional Comparison in Research and Industry

- This compound: Preferred in drug formulations for sustained NO release, critical in cardiovascular and wound-healing therapies.

- Benzoyl-L-alanyl-L-arginine : Used in biochemical assays (e.g., trypsin activity) due to its specificity as a substrate .

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthesis methods for Benzyl L-argininate, and how do reaction parameters influence yield?

- Methodology : Synthesis often involves esterification or protection of the arginine side chain. For example, α-Benzoyl-L-arginine ethyl ester hydrochloride (structurally analogous) is synthesized via carbodiimide-mediated coupling or enzymatic catalysis . Reaction conditions such as temperature (e.g., 0–6°C storage for stability), molar ratios (acid:alcohol typically 1:1–1:3), and catalyst type (e.g., H₂SO₄ or ammonium cerium phosphate) critically impact yield . Kinetic modeling (e.g., uniform experimental design) can optimize parameters like reaction time and catalyst loading .

Q. How can researchers assess the purity and stability of this compound using chromatographic techniques?

- Methodology : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard. For example, N-a-benzoyl-L-arginine-4-nitroanilide hydrochloride is analyzed using reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, with mobile phases like acetonitrile/water (70:30 v/v) . System suitability tests (e.g., peak symmetry, retention time reproducibility) ensure method validity. Stability studies should monitor degradation under varying storage conditions (e.g., -20°C vs. room temperature) .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Methodology : Discrepancies often arise from unaccounted variables (e.g., solvent polarity, water activity). Apply data mining techniques to cross-validate datasets, and use Arrhenius plots to isolate temperature-dependent effects. For enzymatic routes, Michaelis-Menten kinetics can identify substrate inhibition or enzyme denaturation thresholds . Reproducibility protocols (e.g., pre-registered experimental designs) mitigate bias .

Q. What computational strategies validate the interaction mechanisms of this compound in enzyme-substrate systems?

- Methodology : Density functional theory (DFT) simulations can model transition states in esterification or hydrolysis reactions. Compare computed activation energies with experimental data (e.g., from UV-Vis spectroscopy or mass spectrometry). Databases like Reaxys or PubChem provide thermodynamic parameters (e.g., ΔG, ΔH) for benchmarking . Validate models using mutagenesis studies on catalytic residues (e.g., serine hydrolases) .

Q. How should researchers design experiments to investigate the pH-dependent solubility of this compound in aqueous buffers?

- Methodology : Use a fractional factorial design to test pH (4–10), ionic strength (0.1–1.0 M), and temperature (25–60°C). Measure solubility via nephelometry or gravimetric analysis. Correlate results with Hansen solubility parameters and pKa values (predicted using software like ChemAxon). Include negative controls (e.g., unbuffered solutions) to isolate pH effects .

Methodological Guidelines

- Data Contradiction Analysis : When conflicting results arise (e.g., catalytic efficiency in different solvents), perform sensitivity analysis using tools like Monte Carlo simulations to quantify parameter uncertainty. Cross-reference with primary literature, prioritizing studies that report raw data and detailed protocols .

- Reproducibility : Document all experimental conditions (e.g., reagent lot numbers, equipment calibration dates) in appendices. Use platforms like Zenodo to archive datasets and computational workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.